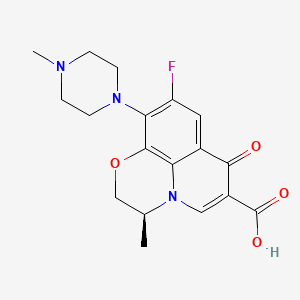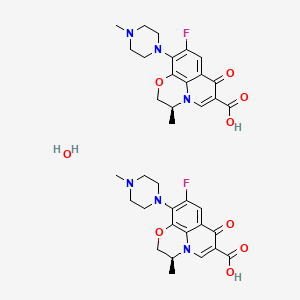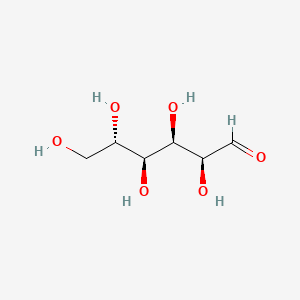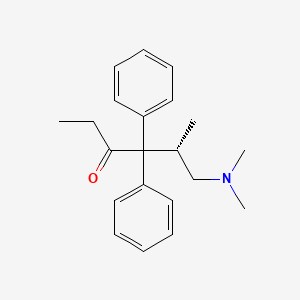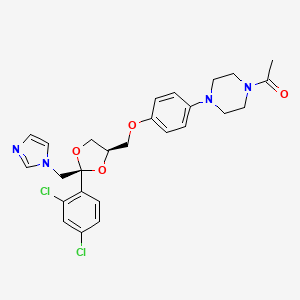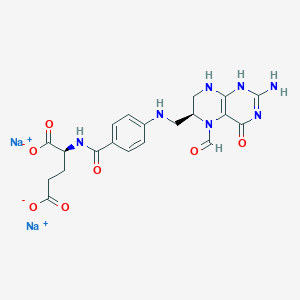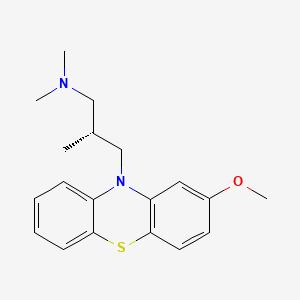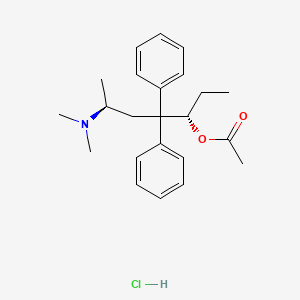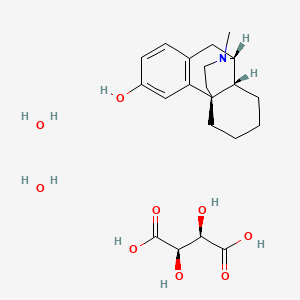
Levorphanol tartrate
概要
説明
Levorphanol tartrate is an opioid agonist used to relieve pain severe enough to require opioid treatment and when other pain medicines did not work well enough or cannot be tolerated . It belongs to the group of medicines called narcotic analgesics (pain medicines) and acts on the central nervous system (CNS) to relieve pain .
Synthesis Analysis
Levorphanol is an intermediate in the synthesis of Levorphanol L-Tartrate . The product produced was analyzed using a variety of techniques including X-Ray Diffraction (XRD), Microscopy (MICR), Scanning Electron Microscopy (SEM), Infrared (IR), Thermal Gravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Particle Size Analysis (PTSZ) .Molecular Structure Analysis
Levorphanol tartrate has a molecular formula of C17H23NO • C4H6O6 • 2H2O and a molecular weight of 443.5 . Each milligram of levorphanol tartrate is equivalent to 0.58 mg levorphanol base .Chemical Reactions Analysis
Levorphanol is well absorbed after oral administration with peak plasma concentrations occurring approximately 1 hour after dosing . It is extensively metabolized in the liver and is eliminated as the glucuronide metabolite .Physical And Chemical Properties Analysis
Levorphanol has a molecular formula of C17H23NO and a molecular weight of 257.37 . It is well absorbed after oral administration with peak plasma concentrations occurring approximately 1 hour after dosing .科学的研究の応用
Cytotoxic Activity
Levorphanol, a synthetic analogue of morphine, has demonstrated potential in inhibiting RNA synthesis and exhibiting cytotoxic activity. This was observed in a study where the propagation of the Sindbis virus and the synthesis of RNA and protein by cells were inhibited by Levorphanol. The drug also caused morphological alterations in cells at doses lower than those affecting biochemical processes (Rossman, Becker, & Vilček, 1971).
Analgesic Activity
Levorphanol has been studied for its analgesic properties. In one study, it was used in conjunction with other opioids for pain relief in cancer patients. This research highlighted its use in combination with other pain management strategies (Greenberg, Taren, Ensminger, & Doan, 1982).
Neurological and Behavioral Effects
Studies have explored the neurological and behavioral effects of Levorphanol. For instance, its impact on core temperature and feeding behavior in rats was investigated, revealing that Levorphanol administration led to hyperthermia and changes in feeding patterns (Thornhill, Hirst, & Gowdey, 1979). Another study focused on the reversal of neurological deficits by Levallorphan (a related compound) in patients with acute ischemic stroke, indicating a potentialtemporary improvement in neurological symptoms (Handa et al., 1985).
Opiate Receptor Interactions
Levorphanol's interactions with opiate receptors have been extensively researched. A study demonstrated the stereospecific and nonspecific interactions of Levorphanol in mouse brain tissue, which might be crucial in understanding its effects on the opiate receptors (Goldstein, Lowney, & Pal, 1971). This is further supported by research exploring the manipulation of opiate activity in the amygdala, which alters memory processes and suggests a role for amygdala opioid peptides in memory (Gallagher & Kapp, 1978).
Pharmacological Characterization
Recent studies have delved into the pharmacological characterization of Levorphanol, especially focusing on its G-Protein biased opioid analgesic properties. This research underscores its potential for analgesia with reduced respiratory depression, which might be beneficial in clinical settings (Le Rouzic et al., 2019).
作用機序
Levorphanol is a full opioid agonist and is relatively selective for the mu-opioid receptor, although it can bind to other opioid receptors at higher doses . Like other mu-agonist opioids, it is believed to act at receptors in the periventricular and periaqueductal gray matter in both the brain and spinal cord to alter the transmission and perception of pain .
Safety and Hazards
Levorphanol has a risk for abuse and addiction, which can lead to overdose and death . It may also cause severe, possibly fatal, breathing problems . Serious, life-threatening, or fatal respiratory depression may occur with use of levorphanol tartrate tablets, especially during initiation or following a dosage increase .
将来の方向性
Levorphanol tartrate tablets should be prescribed only by healthcare professionals who are knowledgeable about the use of opioids and how to mitigate the associated risks . The smallest effective dose for the shortest possible time should be used to lower the risk of addiction and other serious side effects .
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.C4H6O6.2H2O/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10;;/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10);2*1H2/t14-,16+,17+;1-,2-;;/m01../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZNDVASJKIQCB-QLFXFZCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975252 | |
| Record name | 2,3-Dihydroxybutanedioic acid--17-methylmorphinan-3-ol--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levorphanol tartrate | |
CAS RN |
5985-38-6 | |
| Record name | Levorphanol tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxybutanedioic acid--17-methylmorphinan-3-ol--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morphinan-3-ol, 17-methyl-, (2S,3S)-2,3-dihydroxybutanedioate (1:1)(salt), dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVORPHANOL TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04WQU6T9QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



